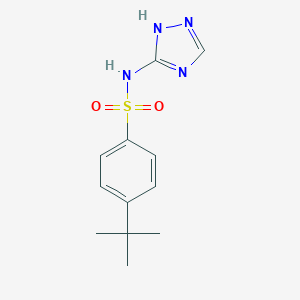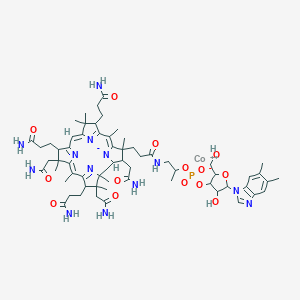
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide (EDMPS) is a chemical compound that has gained attention in scientific research due to its unique properties. This sulfonamide derivative has been synthesized using various methods, and its mechanism of action has been studied in detail. EDMPS has shown promising results in various biochemical and physiological experiments, making it a potential candidate for future research.
Wirkmechanismus
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide works by inhibiting the activity of enzymes that play a crucial role in the growth and proliferation of cancer cells and bacteria. It also inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide can increase the levels of acetylcholine, which can improve cognitive function.
Biochemische Und Physiologische Effekte
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide has shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. It has also been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. Additionally, N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a potential candidate for cancer and bacterial research. However, one of the limitations of using N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide is its low yield during synthesis, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions that can be explored using N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide. One potential direction is its use in the development of new cancer treatments. Another direction is its use in the development of new antibacterial agents. Additionally, further research can be conducted to explore its potential use in the treatment of Alzheimer's disease.
Synthesemethoden
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide can be synthesized using different methods, including the reaction of N-phenylbenzenesulfonamide with ethylmagnesium bromide, followed by the reaction with 3,4-dimethylbenzoyl chloride. Another method involves the reaction of N-phenylbenzenesulfonamide with ethylmagnesium bromide, followed by the reaction with 3,4-dimethylbenzaldehyde. The yield of N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide using these methods ranges from 50% to 70%.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide has been studied for its potential use in various scientific research fields. It has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been studied for its antibacterial properties, as it has shown to inhibit the growth of Staphylococcus aureus. Additionally, N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide has been investigated for its potential use in the treatment of Alzheimer's disease, as it has shown to inhibit the activity of acetylcholinesterase.
Eigenschaften
Produktname |
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide |
|---|---|
Molekularformel |
C16H19NO2S |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-17(15-8-6-5-7-9-15)20(18,19)16-11-10-13(2)14(3)12-16/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
OTBVZHBBPFHTRN-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Kanonische SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)






![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)



